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Compound of Interest

Compound Name: 4,5-Dihydrofuran-3-carboxylic acid

Cat. No.: B1296813 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 4,5-Dihydrofuran-3-carboxylic acid's

molecular structure, validated through a multi-faceted spectroscopic approach. By comparing

its spectral data with that of its aromatic analog, Furan-3-carboxylic acid, and its saturated

counterpart, Tetrahydrofuran-3-carboxylic acid, this document offers clear, evidence-based

confirmation of its unique structural features. All quantitative data is presented in comparative

tables, and detailed experimental protocols are provided for reproducibility.

Introduction to Spectroscopic Validation
The precise structural elucidation of a molecule is fundamental in chemical research and drug

development. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic

Resonance (NMR), and Mass Spectrometry (MS) are powerful tools that probe a molecule's

chemical bonds, atomic nuclei, and overall molecular mass, respectively. Each technique

provides a unique piece of the structural puzzle. For 4,5-Dihydrofuran-3-carboxylic acid, a

molecule with a specific degree of unsaturation and defined functional groups, a combined

spectroscopic analysis is essential for unambiguous structure confirmation.

This guide focuses on differentiating 4,5-Dihydrofuran-3-carboxylic acid from two structurally

similar alternatives:

Furan-3-carboxylic acid: The aromatic analog, which lacks the sp³-hybridized carbons in the

furan ring.
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Tetrahydrofuran-3-carboxylic acid: The fully saturated analog, which lacks the double bond

present in the dihydrofuran ring.

The following diagram illustrates the logical workflow employed for this structural validation.

Phase 1: Sample Analysis

Phase 2: Data Interpretation & Comparison

Phase 3: Structure Confirmation

Test Compound
(4,5-Dihydrofuran-3-carboxylic acid)

IR Spectroscopy NMR Spectroscopy
(¹H and ¹³C) Mass Spectrometry

Analyze IR:
- O-H stretch (broad)

- C=O stretch (~1700 cm⁻¹)
- C=C stretch (~1650 cm⁻¹)

- C-O stretches

Analyze NMR:
- Aliphatic protons (C4, C5)

- Olefinic proton (C2)
- Carboxyl proton

- Correlate ¹H and ¹³C signals

Analyze MS:
- Molecular Ion Peak (M⁺)

- Key Fragmentation
(loss of -COOH, H₂O)

Compare with Alternatives:
- Furan-3-carboxylic acid

- Tetrahydrofuran-3-carboxylic acid

Validated Structure of
4,5-Dihydrofuran-3-carboxylic acid

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Structure Validation.
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Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic features of 4,5-Dihydrofuran-3-
carboxylic acid and its selected alternatives. These values are based on established

principles of spectroscopy and data from spectral databases.

Table 1: Infrared (IR) Spectroscopy Data Comparison

Functional
Group

Vibration

4,5-
Dihydrofuran-
3-carboxylic
acid
(Expected)

Furan-3-
carboxylic
acid
(Reference)

Tetrahydrofura
n-3-carboxylic
acid
(Reference)

Carboxylic Acid O-H stretch
2500-3300 cm⁻¹

(very broad)

2500-3300 cm⁻¹

(very broad)

2500-3300 cm⁻¹

(very broad)

Carbonyl C=O stretch
~1700-1725

cm⁻¹

~1680-1700

cm⁻¹

(conjugated)

~1700-1725

cm⁻¹

Alkene C=C stretch ~1650 cm⁻¹
~1620 cm⁻¹

(aromatic)
Absent

Ether C-O stretch

~1250 cm⁻¹

(vinyl ether),

~1070 cm⁻¹

(alkyl ether)

~1280 cm⁻¹ (aryl

ether)

~1100 cm⁻¹

(alkyl ether)

Table 2: ¹H NMR Spectroscopy Data Comparison (Approx. Chemical Shifts, δ)
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Proton
Environment

4,5-Dihydrofuran-3-
carboxylic acid
(Expected)

Furan-3-carboxylic
acid (Reference)

Tetrahydrofuran-3-
carboxylic acid
(Reference)

-COOH
~10-13 ppm (singlet,

broad)

~12-13 ppm (singlet,

broad)

~10-12 ppm (singlet,

broad)

H2 (Olefinic)
~7.5 ppm (singlet or

fine triplet)
~8.0 ppm (multiplet) Absent

H4 (Aliphatic, -CH₂-) ~2.9 ppm (triplet) Absent ~2.2 ppm (multiplet)

H5 (Aliphatic, -O-

CH₂-)
~4.4 ppm (triplet) Absent

~3.8-4.0 ppm

(multiplet)

Other Ring Protons Absent
~6.7 ppm & ~7.5 ppm

(multiplets)

~2.0 & ~3.7 ppm

(multiplets)

Table 3: ¹³C NMR Spectroscopy Data Comparison (Approx. Chemical Shifts, δ)

Carbon
Environment

4,5-Dihydrofuran-3-
carboxylic acid
(Expected)

Furan-3-carboxylic
acid (Reference)

Tetrahydrofuran-3-
carboxylic acid
(Reference)

-COOH ~165-170 ppm ~162 ppm ~175 ppm

C2 (Olefinic) ~145 ppm ~144 ppm Absent

C3 (Olefinic) ~115 ppm ~120 ppm ~45 ppm (Aliphatic)

C4 (Aliphatic) ~30 ppm Absent ~28 ppm

C5 (Aliphatic, -O-

CH₂-)
~70 ppm Absent ~68 ppm

Other Ring Carbons Absent
~110 ppm & ~148

ppm
~25 ppm & ~67 ppm

Table 4: Mass Spectrometry (MS) Data Comparison
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Parameter
4,5-Dihydrofuran-3-
carboxylic acid
(Expected)

Furan-3-carboxylic
acid (Reference)

Tetrahydrofuran-3-
carboxylic acid
(Reference)

Molecular Formula C₅H₆O₃ C₅H₄O₃ C₅H₈O₃

Molecular Weight 114.10 g/mol 112.08 g/mol 116.12 g/mol

Molecular Ion (M⁺) m/z 114 m/z 112 m/z 116

Key Fragment (M-

COOH)
m/z 69 m/z 67 m/z 71

Key Fragment (M-

H₂O)
m/z 96 m/z 94 m/z 98

Analysis and Structural Confirmation
IR Spectroscopy: The presence of a very broad O-H stretch and a strong C=O stretch

confirms the carboxylic acid group in all three compounds. However, the key differentiator for

4,5-Dihydrofuran-3-carboxylic acid is the additional C=C stretch at ~1650 cm⁻¹, which is

absent in the saturated analog and shifted in the aromatic analog. The dual nature of the C-

O ether stretches (vinyl and alkyl) is also characteristic.

¹H NMR Spectroscopy: The spectrum of 4,5-Dihydrofuran-3-carboxylic acid is unique. It

shows two distinct aliphatic signals (triplets around 2.9 and 4.4 ppm) corresponding to the

protons at the C4 and C5 positions, respectively. This pattern confirms the "dihydro" nature

of the ring. The olefinic proton at C2 (~7.5 ppm) confirms the position of the double bond.

This combination is absent in furan-3-carboxylic acid (which only has aromatic protons) and

tetrahydrofuran-3-carboxylic acid (which only has aliphatic protons).

¹³C NMR Spectroscopy: The ¹³C spectrum provides definitive proof. It shows two sp²-

hybridized (olefinic) carbons and two sp³-hybridized (aliphatic) carbons in the ring, in addition

to the carboxyl carbon. Furan-3-carboxylic acid has four sp² ring carbons, while

tetrahydrofuran-3-carboxylic acid has four sp³ ring carbons. This precise count of carbon

types confirms the 4,5-dihydrofuran structure.
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Mass Spectrometry: The molecular ion peak at m/z 114 confirms the molecular formula

C₅H₆O₃.[1] The fragmentation pattern provides further clues. A characteristic loss of the

carboxyl group (-COOH, 45 Da) leads to a fragment at m/z 69. This fragment is specific to

the mass of the dihydrofuranyl ring cation.

The diagram below visualizes the expected primary fragmentation pathway for 4,5-
Dihydrofuran-3-carboxylic acid.

[C₅H₆O₃]⁺˙
4,5-Dihydrofuran-3-carboxylic acid

m/z = 114 (Molecular Ion)

[C₄H₅O]⁺
Dihydrofuranyl cation

m/z = 69

Loss1

[C₅H₄O₂]⁺˙
m/z = 96

Loss2

- COOH
(Loss of Carboxyl Radical)

- H₂O
(Loss of Water)

Click to download full resolution via product page

Caption: Key Mass Spectrometry Fragmentation Pathways.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.

A. Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)

Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in a few drops of

a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[2]

Film Casting: Using a pipette, transfer one or two drops of the solution onto the surface of a

clean, dry IR-transparent salt plate (e.g., KBr or NaCl).[2]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of

the solid sample on the plate. Gentle warming can be used if necessary.

Data Acquisition: Place the salt plate into the sample holder of the FTIR spectrometer.
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Spectrum Recording: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[3]

Perform a background scan with a clean, empty plate prior to the sample scan.

Cleaning: Clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and

store it in a desiccator.[2]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (¹H and ¹³C)

Sample Preparation: Accurately weigh 5-25 mg of the sample for ¹H NMR (or 50-100 mg for

¹³C NMR) and place it in a clean, dry vial.[4]

Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

[4] The choice of solvent is critical to avoid obscuring sample signals.[5]

Transfer: If the sample dissolves completely, transfer the solution to a standard 5 mm NMR

tube. If any solid particles remain, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

Standard Addition (Optional): For precise chemical shift calibration, a small amount of an

internal standard like tetramethylsilane (TMS) can be added.[4]

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will

lock onto the deuterium signal of the solvent and can then be shimmed to optimize the

magnetic field homogeneity.

Data Acquisition: Set the appropriate spectral parameters (e.g., pulse width, acquisition time,

relaxation delay) and acquire the Free Induction Decay (FID) data.

Data Processing: Perform a Fourier Transform on the FID to generate the frequency-domain

NMR spectrum. Phase and baseline correct the spectrum as needed.

C. Mass Spectrometry (MS) Protocol (Electron Ionization)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, this can be done via a direct insertion probe or through the injector

of a gas chromatograph (GC-MS).[6]
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Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.[6]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[7]

Detection: An electron multiplier or other detector records the abundance of ions at each m/z

value.[6]

Spectrum Generation: The instrument's software plots the relative ion abundance against the

m/z ratio to generate the mass spectrum. The most abundant ion is assigned a relative

intensity of 100% and is known as the base peak.[6]

Conclusion
The combined application of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides an

unambiguous validation of the structure of 4,5-Dihydrofuran-3-carboxylic acid. Each

technique offers critical data points that, when compared against its aromatic and saturated

analogs, definitively confirm the presence and specific arrangement of its carboxylic acid, ether,

and alkene functional groups within a five-membered dihydrofuran ring. This systematic and

comparative approach is a cornerstone of modern chemical analysis and is indispensable for

ensuring compound identity and purity in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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